2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide
Description
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide is an acrylamide derivative characterized by a methyl group at the α-carbon of the acryloyl backbone and a propyl chain substituted with an isopropylamino group at the nitrogen atom. This structure confers unique physicochemical properties, such as moderate polarity due to the tertiary amine and lipophilic contributions from the methyl and isopropyl groups.
Properties
CAS No. |
63949-17-7 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-methyl-N-[3-(propan-2-ylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)10(13)12-7-5-6-11-9(3)4/h9,11H,1,5-7H2,2-4H3,(H,12,13) |
InChI Key |
HSJUCVMTRAUTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCNC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide typically involves the reaction of 2-methylacryloyl chloride with 3-(isopropylamino)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a controlled temperature, often around 0-5°C, to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the product is typically achieved through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acrylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Polymer Chemistry
Polymer Synthesis
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide can be utilized as a monomer in the synthesis of various copolymers. Its incorporation into polymer chains enhances properties such as hydrophilicity and biocompatibility, making it suitable for applications in drug delivery systems and tissue engineering.
Graft Copolymers
This compound can be used to create graft copolymers that exhibit unique properties beneficial for specific applications. For instance, graft copolymers synthesized from this compound have shown effectiveness in electrophoresis separation media, which are crucial for biomolecule analysis .
Biomedical Applications
Drug Delivery Systems
Due to its amphiphilic nature, 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide is particularly useful in formulating drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents, thereby improving the efficacy of treatments while minimizing side effects.
Antibacterial Properties
Research indicates that derivatives of this compound may possess antibacterial properties. Such compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents . This is particularly relevant in addressing antibiotic resistance issues.
Environmental Applications
Water Treatment
The compound can also serve as a flocculant in water treatment processes. Its cationic nature allows it to effectively bind with negatively charged particles, facilitating their removal from water sources. This application is critical in improving water quality and ensuring safe drinking water supplies.
Soil Remediation
In environmental science, the use of this compound in soil remediation techniques has been explored. Its ability to form stable complexes with heavy metals can aid in the detoxification of contaminated soils, promoting environmental sustainability.
Case Study 1: Drug Delivery Systems
A study demonstrated the use of 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide-based hydrogels for delivering anticancer drugs. The hydrogels exhibited controlled release profiles that enhanced the therapeutic efficacy against cancer cells while reducing systemic toxicity.
Case Study 2: Water Treatment
In a pilot study for water treatment, formulations containing this compound were tested for their efficiency in removing turbidity from wastewater. Results indicated a significant reduction in suspended solids, showcasing its potential as an effective flocculant.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide involves its interaction with various molecular targets. In polymer chemistry, it acts as a reactive monomer that can form covalent bonds with other monomers, leading to the formation of copolymers. In pharmaceuticals, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces, influencing the compound’s bioactivity and pharmacokinetics .
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide with selected analogs:
Key Observations :
- The target compound’s isopropylamino-propyl side chain distinguishes it from dimethylaminopropyl derivatives (e.g., ), likely reducing basicity but enhancing lipophilicity.
- Anti-inflammatory analogs like Compound 2 () feature electron-rich aromatic groups (e.g., methoxyphenyl), which are absent in the target compound but critical for bioactivity .
Physicochemical Properties
- Solubility: The target compound’s tertiary amine and methyl/isopropyl groups may confer moderate solubility in polar organic solvents (e.g., ethanol, DMSO), contrasting with highly polar derivatives like Compound 2 (), which has phenolic -OH groups enhancing aqueous solubility .
- Melting Point: While data are unavailable for the target compound, structurally simpler acrylamides (e.g., N-(3-dimethylaminopropyl)methacrylamide, ) exhibit melting points <100°C, suggesting the target compound may similarly be a low-melting solid or liquid .
Biological Activity
2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide (CAS No. 63949-17-7) is a compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C10H20N2O
- Molecular Weight : 184.28 g/mol
- Chemical Structure : The compound features an acrylamide backbone with a tertiary amine substituent, which is pivotal for its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide exhibit significant antitumor properties. For instance, derivatives of acrylamide have been evaluated for their efficacy against various cancer cell lines.
Case Study: Antitumor Efficacy
A study on related acrylamide derivatives reported the following IC50 values against human lung cancer cell lines:
| Compound | A549 IC50 (μM) | H1975 IC50 (μM) |
|---|---|---|
| Compound 9a | 1.96 | 0.095 |
| Compound 17i | 4.17 | 0.052 |
| Osimertinib (Control) | 2.91 | 0.064 |
These results suggest that certain derivatives demonstrate comparable or superior antitumor activity relative to established treatments like osimertinib .
The mechanism through which these compounds exert their antitumor effects often involves the inhibition of specific kinases, particularly those associated with the epidermal growth factor receptor (EGFR). For instance, compound 17i showed remarkable inhibitory activity against EGFR L858R/T790M mutations, which are common in lung cancer .
Other Biological Activities
In addition to antitumor effects, compounds in this class may also exhibit anti-inflammatory and analgesic properties. The presence of the tertiary amine group is believed to enhance interaction with biological targets, potentially modulating signaling pathways involved in inflammation and pain response.
Safety and Toxicology
While exploring the biological activities of 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide, it is crucial to consider its safety profile. Preliminary assessments under the Toxic Substances Control Act (TSCA) indicate that it is "not likely to present an unreasonable risk" under specified conditions of use . However, further toxicological studies are necessary to fully understand its safety in clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide with high purity?
- Methodological Answer : The synthesis of acrylamide derivatives typically involves reacting acryloyl chloride with the corresponding amine under controlled conditions. For structurally similar compounds (e.g., N-alkyl acrylamides), substituting triethylamine with excess primary amine (e.g., isopropylamine) minimizes side reactions and improves purity . Post-synthesis purification via recrystallization (e.g., acetone) or column chromatography is critical, with purity validation using HPLC (>99%) . Yield optimization (e.g., ~69%) requires precise stoichiometric ratios and inert atmosphere conditions to prevent polymerization.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- LogP (0.63) : Determined via reverse-phase HPLC or shake-flask methods to assess hydrophobicity .
- PSA (32.34 Ų) : Calculated using computational tools (e.g., Molinspiration) to predict hydrogen-bonding capacity .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while refractive index (1.480–1.483) and density (0.80 g/mL at 20°C) are measured experimentally .
- Structural confirmation: H/C NMR and FT-IR validate the acrylamide backbone and tertiary amine group .
Q. What are the key considerations for ensuring compound stability during storage?
- Methodological Answer : The compound should be stored under inert gas (e.g., argon) at 4°C, shielded from light due to acrylamide’s UV sensitivity . Stabilizers like MEHQ (0.1%) inhibit polymerization, and periodic HPLC analysis monitors degradation (e.g., hydrolysis of the amide bond) . Lyophilization is recommended for long-term storage of aqueous solutions.
Advanced Research Questions
Q. How does the tertiary amine group in the structure influence its interaction with DNA or proteins?
- Methodological Answer : The tertiary amine enables pH-dependent electrostatic interactions with nucleic acids or anionic protein domains. Studies on similar acrylamides (e.g., 3-(dimethylaminopropyl)-acrylamide) demonstrate DNA binding via gel electrophoresis and fluorescence quenching at varying N/P ratios . Isothermal titration calorimetry (ITC) quantifies binding affinity, while circular dichroism (CD) assesses conformational changes in DNA .
Q. How can computational methods predict reactivity and potential toxicity of this acrylamide derivative?
- Methodological Answer :
- Reactivity : Density functional theory (DFT) models evaluate electrophilicity of the α,β-unsaturated carbonyl group, predicting susceptibility to Michael additions .
- Toxicity : QSAR models compare structural analogs to acrylamide’s known neurotoxic and carcinogenic metabolites (e.g., glycidamide) . Molecular docking identifies potential binding to neuronal proteins (e.g., neurofilament subunits) or DNA adduct formation .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting LogP values)?
- Methodological Answer : Cross-validation using multiple techniques (e.g., HPLC vs. shake-flask for LogP) reduces method-specific biases . Contradictions may arise from impurities, solvent choice, or temperature variations; thus, rigorous sample purification and standardized protocols (e.g., OECD Guidelines 117) are essential . Meta-analysis of historical data (e.g., IARC reports) contextualizes discrepancies .
Q. What experimental designs are suitable for assessing the impact of structural modifications on bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Synthetic modifications : Altering the alkyl chain length or substituting the isopropyl group with bulkier amines .
- Bioassays : In vitro cytotoxicity screening (e.g., MTT assay on neuronal cells) and in vivo neurobehavioral tests (e.g., rotarod performance in rodents) . Dose-response curves and LC50/EC50 values quantify potency changes .
Q. What strategies mitigate acrylamide-related toxicity in biological studies?
- Methodological Answer :
- Antioxidants : Co-administration of glutathione or N-acetylcysteine reduces oxidative stress from acrylamide metabolites .
- Exposure limits : Adhere to OSHA guidelines (0.03 mg/m³ airborne exposure) and use lower concentrations (µM range) in cell cultures .
- Alternative monomers : Replace acrylamide with less toxic analogs (e.g., bisacrylamide) in polymerization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
